![molecular formula C23H25N3O5S B2590585 N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide CAS No. 899959-38-7](/img/structure/B2590585.png)
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound with potential applications across various fields of scientific research. The compound features a complex molecular structure that includes a 2,5-dimethoxyphenyl group, a dihydropyrrolo[1,2-a]pyrazine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide typically involves several synthetic steps:
Formation of the 2,5-dimethoxyphenyl intermediate: : This step requires the selective methoxylation of a phenyl ring, usually using dimethyl sulfate and a suitable base such as sodium hydride.
Construction of the dihydropyrrolo[1,2-a]pyrazine ring: : A cyclization reaction that involves the 2,5-dimethoxyphenyl intermediate and an appropriate nitrogen donor.
Attachment of the sulfonyl group: : This step often involves sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Final acetamide functionalization: : The acetamide group is introduced through acetylation, commonly using acetic anhydride and a catalytic amount of a base.
Industrial Production Methods
In an industrial context, the production methods would focus on optimizing reaction yields and ensuring the scalability of each synthetic step. Catalysts and solvents would be selected to maximize efficiency, and the process may be adapted to continuous flow chemistry setups to enhance production throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to different oxidative products depending on reaction conditions.
Reduction: : Reduction reactions involve reducing agents like lithium aluminum hydride, often targeting the acetamide or sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the acetamide nitrogen or the phenyl rings, especially under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydride, potassium carbonate.
Acidic conditions: : Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions but can include oxidized derivatives, reduced amines, and substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic Activity
Recent studies have shown that derivatives of acetamide compounds exhibit potent analgesic properties. For instance, compounds similar to N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide have been synthesized and evaluated for their analgesic efficacy using the Eddy hot plate method in rat models. The results indicated that certain derivatives demonstrated superior analgesic activity compared to conventional drugs like Diclofenac .
Antiviral Properties
Research has also focused on the antiviral potential of acetamide derivatives. Compounds related to this compound have been designed and tested against HIV-1. The findings suggest that specific modifications to the acetamide structure can enhance antiviral activity, making these compounds promising candidates for further development .
Organic Electronics
Diketopyrrolopyrrole Derivatives
The diketopyrrolopyrrole (DPP) core is widely used in organic electronics due to its excellent electronic properties. Compounds with similar structural motifs to this compound have been synthesized as new DPP derivatives. These derivatives exhibit unique optical and electronic characteristics suitable for applications in organic photovoltaics and field-effect transistors. The incorporation of the 2,5-dimethoxyphenyl group enhances solubility and stability in organic solvents .
Materials Science
Synthesis of Functional Materials
this compound can be utilized as a building block for synthesizing functional materials with specific properties. For example, its derivatives can be integrated into polymer matrices to improve mechanical strength and thermal stability while maintaining flexibility. This application is particularly relevant in developing advanced composite materials for use in aerospace and automotive industries.
Data Tables
Case Studies
Case Study 1: Analgesic Efficacy Evaluation
In a study evaluating various acetamide derivatives for analgesic activity using the Eddy hot plate method on rat models, compounds structurally related to this compound were found to significantly reduce pain response times compared to control groups treated with standard analgesics.
Case Study 2: Development of Organic Photovoltaics
A research team synthesized new DPP derivatives incorporating the structural elements of this compound. These compounds were tested in organic photovoltaic devices and demonstrated improved efficiency due to their enhanced light absorption and charge mobility characteristics.
Mechanism of Action
The mechanism by which N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide exerts its effects involves:
Molecular Targets: : The compound may bind to specific proteins or enzymes, modulating their activity.
Pathways Involved: : It can influence cellular pathways such as signaling cascades or gene expression, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-((1-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]imidazol-2(1H)-yl)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is unique due to its specific structural configuration, which confers distinct physical and chemical properties. This makes it particularly interesting for applications requiring precise molecular interactions and reactivity.
Biological Activity
N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 391.5 g/mol
This structure features multiple functional groups that contribute to its biological activity, including a sulfonamide moiety and a dihydropyrrolo[1,2-a]pyrazine core.
Antibacterial Activity
Research indicates that compounds containing the sulfonamide group exhibit notable antibacterial properties. For instance, a study highlighted the antibacterial activity of similar sulfonamide derivatives against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy . The presence of the dihydropyrrolo structure may enhance this activity through specific interactions with bacterial enzymes.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition. Studies on related compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, derivatives with similar frameworks exhibited IC50 values indicating strong inhibition against AChE, which is crucial for neurodegenerative disease treatments .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of compounds with the dihydropyrrolo structure. A study involving derivatives of pyrrolo[1,2-a]pyrazines reported strong inhibition of human lymphoma U937 cell viability, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
A detailed examination of various studies reveals the following key findings regarding the biological activity of related compounds:
Study | Activity Assessed | Findings |
---|---|---|
Sanchez-Sancho et al., 1998 | Antibacterial | Moderate to strong activity against Salmonella typhi; weak against others. |
Aziz-ur-Rehman et al., 2011 | Enzyme Inhibition | Strong AChE inhibition with IC50 values < 5 µM for several compounds. |
Recent Study (2020) | Anticancer | Significant cytotoxicity against U937 cells with certain derivatives showing high selectivity. |
Properties
IUPAC Name |
N-[4-[[1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16(27)24-17-6-9-19(10-7-17)32(28,29)26-14-13-25-12-4-5-21(25)23(26)20-15-18(30-2)8-11-22(20)31-3/h4-12,15,23H,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPYQJUHPBAXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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